2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is an organic compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a pentafluorophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the reaction of 2-ethoxy-4-formylphenol with 2,3,4,5,6-pentafluorophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions[][2].
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenols, depending on the reaction conditions and reagents used[2][2].
Scientific Research Applications
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
- 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]BENZOATE
- 2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHOXYBENZOATE
Uniqueness
2-ETHOXY-4-[(E)-[2-(2,3,4,5,6-PENTAFLUOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H11F5N2O2 |
---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
2-ethoxy-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H11F5N2O2/c1-2-24-9-5-7(3-4-8(9)23)6-21-22-15-13(19)11(17)10(16)12(18)14(15)20/h3-6,22-23H,2H2,1H3/b21-6+ |
InChI Key |
UDKBNRUFZZJDMA-AERZKKPOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=C(C(=C(C(=C2F)F)F)F)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.